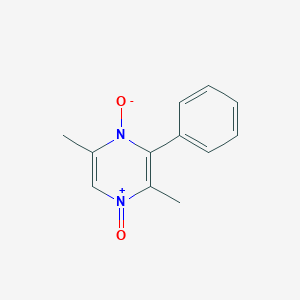
2,5-Dimethyl-1-oxo-3-phenylpyrazin-1-ium-4(1H)-olate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-Dimethyl-1-oxo-3-phenylpyrazin-1-ium-4(1H)-olate is a chemical compound that belongs to the pyrazine family. Pyrazines are known for their aromatic properties and are often used in various chemical and pharmaceutical applications. This compound, in particular, is characterized by its unique structure, which includes a phenyl group and a pyrazinone core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dimethyl-1-oxo-3-phenylpyrazin-1-ium-4(1H)-olate typically involves the reaction of appropriate precursors under controlled conditions. One common method is the condensation of 2,5-dimethylpyrazine with benzoyl chloride in the presence of a base such as sodium hydroxide. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and allowed to react under optimized conditions. The product is then purified using techniques such as recrystallization or chromatography to obtain the desired purity.
Chemical Reactions Analysis
Types of Reactions
2,5-Dimethyl-1-oxo-3-phenylpyrazin-1-ium-4(1H)-olate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The phenyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazine oxides, while substitution reactions can produce various substituted pyrazines.
Scientific Research Applications
2,5-Dimethyl-1-oxo-3-phenylpyrazin-1-ium-4(1H)-olate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2,5-Dimethyl-1-oxo-3-phenylpyrazin-1-ium-4(1H)-olate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2,5-Dimethylpyrazine: Lacks the phenyl and oxo groups.
3-Phenylpyrazine: Lacks the dimethyl and oxo groups.
1-Oxo-3-phenylpyrazine: Lacks the dimethyl groups.
Uniqueness
2,5-Dimethyl-1-oxo-3-phenylpyrazin-1-ium-4(1H)-olate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various research and industrial applications.
Properties
CAS No. |
104509-50-4 |
|---|---|
Molecular Formula |
C12H12N2O2 |
Molecular Weight |
216.24 g/mol |
IUPAC Name |
2,5-dimethyl-4-oxido-3-phenylpyrazin-1-ium 1-oxide |
InChI |
InChI=1S/C12H12N2O2/c1-9-8-13(15)10(2)12(14(9)16)11-6-4-3-5-7-11/h3-8H,1-2H3 |
InChI Key |
QFSKCMUNRSFHAI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C[N+](=O)C(=C(N1[O-])C2=CC=CC=C2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















